1-Nitro-2-phenylcyclopropane
Overview
Description
1-Nitro-2-phenylcyclopropane is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-Nitro-2-phenylcyclopropane, also known as (2-nitrocyclopropyl)benzene, is a complex compound that interacts with various targets. One of the primary targets of this compound is the cyclopropane ring . The compound is known to undergo reactions with phenylhydrazine, leading to the opening of the cyclopropane ring .
Mode of Action
The compound’s interaction with its targets leads to significant changes in their structure and function. For instance, the reaction of this compound with phenylhydrazine results in the opening of the cyclopropane ring . This reaction is initiated by the attack of the NH2 group at the C-2 atom of the cyclopropane .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of hexahydropyridazin-3-ones . The compound’s interaction with phenylhydrazine leads to the formation of a mixture containing acyclic and cyclic products: [2-(1-phenylhydrazinyl)alkyl]malonates and 1-phenylhexahydropyridazin-3-ones .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is soluble in organic solvents , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of new compounds through the opening of the cyclopropane ring . For example, the reaction with phenylhydrazine leads to the formation of 1-phenylhexahydropyridazin-3-ones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent used can affect the vibrational spectra of the donor and acceptor groups, possibly related to the bathochromic shift in the calculated optical spectrum of the compounds . Furthermore, the compound’s reactivity can change from electrophilic to nucleophilic during bioconversion .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1-Nitro-2-phenylcyclopropane are not well-studied. Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities
Cellular Effects
The cellular effects of this compound are not well-documented. Related nitro compounds have been shown to have various effects on cells. For example, 1-Nitro-2-phenylethene has been shown to oppose the inflammatory effects induced by lipopolysaccharide (LPS) stimulation in human macrophages .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which has a full positive charge on nitrogen and a half-negative charge on each oxygen
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. A related compound, 1-Nitro-2-phenylethane, has been shown to undergo biotransformation into 2-phenylethanol using various fungi .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Properties
IUPAC Name |
(2-nitrocyclopropyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLPUUQLOMTGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1[N+](=O)[O-])C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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